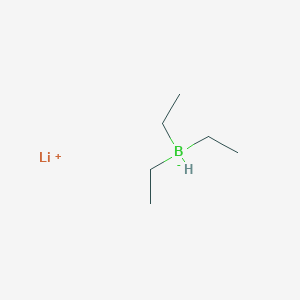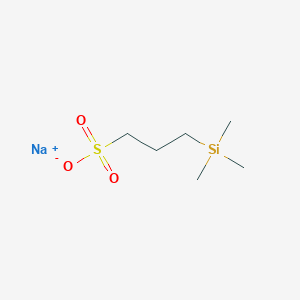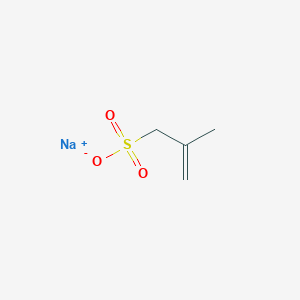
Sec-butylbenzene
Overview
Description
Sec-butylbenzene, also known as (butan-2-yl)benzene, is an organic compound classified as an aromatic hydrocarbon. Its structure consists of a benzene ring substituted with a sec-butyl group. This compound is a flammable, colorless liquid that is nearly insoluble in water but miscible with organic solvents .
Mechanism of Action
Target of Action
Sec-butylbenzene, like other alkylbenzenes, primarily targets organic solvents due to its miscibility . It is nearly insoluble in water .
Mode of Action
This compound can be produced by the reaction of benzene with either n-butyl alcohol or sec-butyl alcohol in the presence of anhydrous aluminium chloride and hydrochloric acid .
Biochemical Pathways
It is known that this compound, as an alkylbenzene, can undergo electrophilic aromatic substitution .
Result of Action
It is known that this compound is a flammable colorless liquid .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its flammability suggests that it should be kept away from heat sources .
Biochemical Analysis
Cellular Effects
It is known that aromatic hydrocarbons can diffuse across cell membranes due to their lipophilic nature, potentially affecting cell function
Molecular Mechanism
It is known that sec-butylbenzene can be produced by the reaction of benzene with either n-butyl alcohol or sec-butyl alcohol in the presence of anhydrous aluminium chloride and hydrochloric acid
Preparation Methods
Sec-butylbenzene can be synthesized through the alkylation of benzene with either n-butyl alcohol or sec-butyl alcohol in the presence of anhydrous aluminium chloride and hydrochloric acid . Another method involves the use of a novel molecular sieve alkylated catalyst under specific conditions: reaction temperature of 100-280°C, reaction pressure of 1.0-6.0 MPa, space velocity of 0.1-20 h-1, and a molar ratio of benzene to olefin of about 2-20 . This method ensures high selectivity and purity of this compound, making it suitable for industrial production.
Chemical Reactions Analysis
Sec-butylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce this compound hydroperoxide, which can further decompose to form phenol and methyl ethyl ketone.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles to form substituted products.
Reduction: Hydrogenation of this compound can lead to the formation of butylcyclohexane.
Scientific Research Applications
Sec-butylbenzene has several applications in scientific research and industry:
Biology: It serves as an intermediate in the synthesis of other chemicals, which can be used in various biological studies.
Medicine: While not directly used in medicine, its derivatives, such as phenol and methyl ethyl ketone, have medical applications.
Comparison with Similar Compounds
Sec-butylbenzene is one of several isomers of butylbenzene. Other similar compounds include:
n-Butylbenzene: The butyl group is connected to the benzene ring via its end carbon.
iso-Butylbenzene: The butyl group is connected through its middle carbon atom, creating a branched structure.
tert-Butylbenzene: The butyl group is attached to the benzene ring through its central carbon atom, forming a highly branched structure.
This compound is unique due to its specific structure, which influences its reactivity and applications. Its ability to undergo selective reactions makes it valuable in industrial and research settings.
Properties
IUPAC Name |
butan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-3-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMWRROPUADPEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022333 | |
| Record name | sec-Butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Hawley] | |
| Record name | sec-Butylbenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8268 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
173.5 °C | |
| Record name | Sec-BUTYLBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7212 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
126 °F (52 °C) closed cup | |
| Record name | Sec-BUTYLBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7212 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 17.6 mg/L @ 25 °C, Miscible with alcohol, ether, benzene | |
| Record name | Sec-BUTYLBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7212 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.8580 g/cu cm @ 25 °C | |
| Record name | Sec-BUTYLBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7212 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
4.62 (Air=1) | |
| Record name | Sec-BUTYLBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7212 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.75 [mmHg], 1.75 mm Hg @ 25 °C | |
| Record name | sec-Butylbenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8268 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Sec-BUTYLBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7212 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
135-98-8, 68411-44-9 | |
| Record name | sec-Butylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | sec-Butylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, butyl-, branched and linear | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SEC-BUTYLBENZENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (1-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | sec-Butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sec-butylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SEC-BUTYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B70I0RSX3J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sec-BUTYLBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7212 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-82.7 °C | |
| Record name | Sec-BUTYLBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7212 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of sec-butylbenzene?
A1: this compound has the molecular formula C10H14 and a molecular weight of 134.22 g/mol. []
Q2: What are the key spectroscopic characteristics of this compound?
A2: While the provided research papers don't detail specific spectroscopic data, key characteristics can be deduced. 19F NMR studies on related compounds like perfluoro(this compound) highlight the significance of "through-space" coupling constants in their spectra. [] This suggests that similar analyses on this compound would be informative. Additionally, GC-MS is a standard method for identifying and quantifying this compound in complex mixtures, confirming its specific mass fragmentation pattern. [, ]
Q3: What is the role of this compound in phenol and methyl ethyl ketone production?
A3: this compound is a key intermediate in the production of phenol and methyl ethyl ketone. The process involves the oxidation of this compound to its corresponding hydroperoxide, followed by cleavage (often catalyzed) to yield the desired products. [, , , , ]
Q4: How does the presence of this compound influence the yield of phenol and acetone in cumene-based processes?
A4: Adding this compound to the cumene oxidation process allows for adjusting the product ratio of phenol, acetone, and methyl ethyl ketone. By controlling the feed composition, manufacturers can optimize the output of these valuable chemicals. [, ]
Q5: What are the advantages of using zeolite catalysts in this compound synthesis?
A5: Zeolite catalysts, especially β-zeolites modified with Fe or La, demonstrate high activity and selectivity for this compound production via benzene alkylation with 1-butylene. [, , ] These modified zeolites offer improved catalytic performance and coke resistance compared to their unmodified counterparts.
Q6: Are there any computational studies on this compound reactions?
A6: While the provided research doesn't explicitly mention computational modeling of this compound reactions, thermodynamic analysis has been used to study benzene alkylation with 2-butylene. [] This approach provides valuable insights into the equilibrium of the reaction, selectivity towards different products, and the influence of reaction conditions. Such thermodynamic data can serve as a basis for developing more complex computational models for this compound synthesis.
Q7: What strategies can be employed to enhance the stability of this compound in formulations?
A7: While specific formulation strategies for this compound aren't discussed in the provided papers, general approaches can be considered. Storing this compound under an inert atmosphere and away from light and heat can minimize oxidative degradation. Additionally, using appropriate containers and avoiding contact with incompatible materials can enhance its stability.
Q8: What are the environmental concerns associated with this compound?
A8: this compound is considered an environmental contaminant, particularly concerning its presence in water sources. [, ] Its relatively low water solubility can lead to persistence in the environment. Research highlights the use of humic acid solutions to enhance the removal of this compound and other aromatic hydrocarbons from contaminated sandy materials. [] This approach showcases the importance of developing efficient remediation strategies for mitigating the environmental impact of this compound.
Q9: How do regulations impact the handling and disposal of this compound?
A9: While specific regulations aren't mentioned in the research, this compound falls under the broader category of volatile organic compounds (VOCs). [] Therefore, its handling and disposal are subject to regulations aimed at minimizing VOC emissions and potential health risks. These regulations vary by location and industry, emphasizing the importance of responsible practices in line with local and international guidelines.
Q10: What analytical techniques are commonly employed for the detection and quantification of this compound?
A10: Gas chromatography (GC) coupled with mass spectrometry (MS) is a prevalent technique for identifying and quantifying this compound in environmental and industrial samples. [, , ] This method offers high sensitivity and selectivity, allowing for accurate measurements even at trace levels. Additionally, high-performance liquid chromatography (HPLC) can be employed, especially when separating this compound from other alkylbenzene isomers. []
Q11: What resources are available for researchers interested in studying this compound?
A11: Databases like PubChem and NIST Chemistry WebBook provide comprehensive information on the physicochemical properties of this compound. [] Research articles, patents, and conference proceedings offer valuable insights into its synthesis, applications, and environmental fate. Collaborations with research groups specializing in catalysis, environmental chemistry, and analytical techniques can further enhance research endeavors.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![sodium;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B7799212.png)


